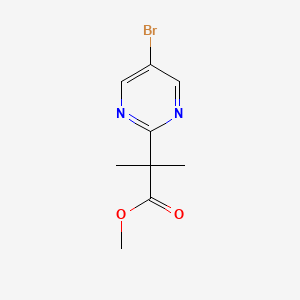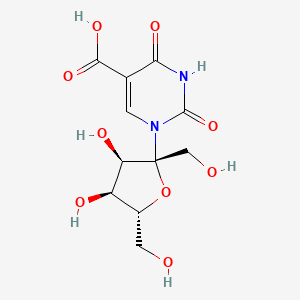
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Übersicht
Beschreibung
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde, also known as 4F3MPB, is an important chemical compound that has a wide range of applications in scientific research. It is an aldehyde, which is an organic compound with a carbonyl group at the end of a carbon chain. 4F3MPB has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, which can affect the metabolism of certain compounds. In addition, 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde has also been shown to interact with certain proteins, which can affect their structure and function.
Biochemical and Physiological Effects
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde has been studied for its biochemical and physiological effects. It has been shown to affect the metabolism of certain compounds, as well as to interact with certain proteins. In addition, it has been found to have an inhibitory effect on certain enzymes, which can affect the metabolism of certain compounds. It has also been shown to affect the expression of certain genes, which can affect the development and function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a wide variety of compounds. In addition, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It is a highly toxic compound, and it can be difficult to handle safely. In addition, it can react with other compounds, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The potential future directions for research involving 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde are numerous. One potential direction is to further investigate its biochemical and physiological effects. This could involve studying its effects on the metabolism of certain compounds, as well as its interaction with certain proteins. In addition, further research could also be conducted to determine its potential applications in the synthesis of pharmaceuticals and agrochemicals. Another potential direction for research is to study the mechanism of action of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde, which could provide insight into its potential uses in the development of new drugs and therapies. Finally, further research could also be conducted to investigate the advantages and limitations of its use in laboratory experiments, which could lead to the development of more efficient and effective methods of synthesis.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde has been widely studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material in the synthesis of organic compounds, such as dyes and pigments. In addition, 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde has also been used in the synthesis of polymers, which are materials with a wide range of applications in the medical, automotive, and electronics industries.
Eigenschaften
IUPAC Name |
4-fluoro-3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-5-2-6-15-11-7-9(8-13)3-4-10(11)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYDAQLVERABPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















